molecular formula C22H19NO3S B11067174 2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate

2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B11067174
M. Wt: 377.5 g/mol
InChI Key: JVYMTPZWGWZDBA-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a cyclohexene ring, and a phenylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure (5 MPa) to achieve good yields .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of structural features, which confer a broad range of biological activities and make it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

phenacyl 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H19NO3S/c24-19(15-8-2-1-3-9-15)14-26-22(25)17-11-5-4-10-16(17)21-23-18-12-6-7-13-20(18)27-21/h1-9,12-13,16-17H,10-11,14H2

InChI Key

JVYMTPZWGWZDBA-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C2=NC3=CC=CC=C3S2)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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